Cas no 2803847-53-0 (2-chloro-1-benzothiophene-6-sulfonyl fluoride)

2803847-53-0 structure
Nome del prodotto:2-chloro-1-benzothiophene-6-sulfonyl fluoride
2-chloro-1-benzothiophene-6-sulfonyl fluoride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chlorobenzo[b]thiophene-6-sulfonyl fluoride (ACI)
- Benzo[b]thiophene-6-sulfonyl fluoride, 2-chloro- (ACI)
- 2-chloro-1-benzothiophene-6-sulfonyl fluoride
-
- Inchi: 1S/C8H4ClFO2S2/c9-8-3-5-1-2-6(14(10,11)12)4-7(5)13-8/h1-4H
- Chiave InChI: UIIDDBGUMALPGR-UHFFFAOYSA-N
- Sorrisi: O=S(C1C=C2C(C=C(S2)Cl)=CC=1)(F)=O
2-chloro-1-benzothiophene-6-sulfonyl fluoride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32558313-0.05g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 0.05g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-32558313-10.0g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 10.0g |
$5712.0 | 2025-03-18 | |
Enamine | EN300-32558313-0.5g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 0.5g |
$1275.0 | 2025-03-18 | |
Enamine | EN300-32558313-10g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 10g |
$5712.0 | 2023-09-04 | ||
Enamine | EN300-32558313-5.0g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 5.0g |
$3852.0 | 2025-03-18 | |
Enamine | EN300-32558313-2.5g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 2.5g |
$2605.0 | 2025-03-18 | |
Enamine | EN300-32558313-0.1g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 0.1g |
$1169.0 | 2025-03-18 | |
Enamine | EN300-32558313-1.0g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 1.0g |
$1329.0 | 2025-03-18 | |
Enamine | EN300-32558313-0.25g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 95.0% | 0.25g |
$1222.0 | 2025-03-18 | |
Enamine | EN300-32558313-1g |
2-chloro-1-benzothiophene-6-sulfonyl fluoride |
2803847-53-0 | 1g |
$1329.0 | 2023-09-04 |
2-chloro-1-benzothiophene-6-sulfonyl fluoride Letteratura correlata
-
1. Back matter
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2803847-53-0 (2-chloro-1-benzothiophene-6-sulfonyl fluoride) Prodotti correlati
- 17090-27-6(2-(prop-2-enamido)benzoic acid)
- 1152506-33-6(1-Tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde)
- 2228702-90-5(4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide)
- 1807268-94-5(Methyl 4-chloro-3-fluoropyridine-2-acetate)
- 2758001-80-6(5-Amino-2-methanesulfonylbenzoic acid hydrochloride)
- 2228597-60-0(4-(2-fluoro-3-methylphenyl)-2-methylbutanoic acid)
- 2248334-01-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate)
- 140428-81-5(2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside)
- 1797895-58-9(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide)
- 1892059-52-7(3-amino-2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)propanoic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
